p-Methyl Atomoxetine Hydrochloride
Description
Historical Perspectives on Selective Norepinephrine (B1679862) Reuptake Inhibitors (NRIs)
The development of selective norepinephrine reuptake inhibitors (NRIs) marked a significant advancement in the ability to specifically target the noradrenergic system. patsnap.com By blocking the norepinephrine transporter (NET), these drugs increase the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling. patsnap.comwikipedia.org
Rationale for Investigating Atomoxetine (B1665822) Analogs and Isomers
The clinical success of Atomoxetine spurred further investigation into its analogs and isomers. The primary motivation for this research is to dissect the structure-activity relationships (SAR) that govern the interaction between these molecules and the norepinephrine transporter. By systematically altering the chemical structure of Atomoxetine, scientists can identify which molecular features are critical for its binding affinity and selectivity. This exploration includes creating analogs with different substituent groups and studying various isomers to understand the spatial requirements of the NET binding pocket. Concerns about the abuse potential of stimulant medications used for ADHD also fueled research into non-stimulant alternatives like Atomoxetine and its derivatives. drugbank.com
Positioning p-Methyl Atomoxetine Hydrochloride as a Research Compound
This compound is primarily utilized as a research compound. It is an impurity and a regioisomeric analog of Atomoxetine, specifically Atomoxetine Related Compound C. chemicalbook.com Its value lies in its structural similarity yet distinct isomeric form compared to Atomoxetine. This difference allows for comparative studies that can elucidate the subtle yet critical aspects of molecular recognition at the norepinephrine transporter. By comparing the pharmacological profiles of Atomoxetine and p-Methyl Atomoxetine, researchers can gain a deeper understanding of the binding site's topography and the impact of substituent placement on drug activity.
Properties
CAS No. |
873310-31-7 |
|---|---|
Molecular Formula |
C₁₇H₂₂ClNO |
Molecular Weight |
291.82 |
Synonyms |
N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride; Atomoxetine Related Compound C Hydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of P Methyl Atomoxetine Hydrochloride
Stereoselective Synthesis Approaches for p-Methyl Atomoxetine (B1665822) Hydrochloride
The synthesis of the enantiomerically pure (R)-isomer of p-Methyl Atomoxetine is crucial, as biological activity is often stereospecific. The approaches for achieving this are largely parallel to those developed for atomoxetine.
Development of Chiral Synthetic Routes
Several key strategies have been established to introduce the necessary chirality in the synthesis of aryloxypropanamine scaffolds. These methods are adaptable for producing (R)-p-Methyl Atomoxetine by starting with a p-methylated precursor.
Asymmetric Reduction: A prevalent method involves the asymmetric reduction of a prochiral ketone, such as 3-chloropropiophenone. For the synthesis of p-Methyl Atomoxetine, the starting material would be 3-chloro-1-(p-tolyl)propan-1-one. This ketone is reduced using a chiral reducing agent to stereoselectively form the (R)-alcohol intermediate. A common system for this transformation is borane (B79455) with a catalytic amount of (S)-oxazaborolidine, which can yield the chiral alcohol in high yield (e.g., 99%) and good initial enantiomeric excess (e.g., 94% e.e.). chemicalbook.com
Mitsunobu Reaction: The Mitsunobu reaction offers another route to establish the chiral ether linkage. This can be achieved by reacting a chiral alcohol, such as (R)-N-methyl-3-hydroxy-3-phenylpropylamine, with p-cresol (B1678582). umich.edu This reaction typically involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). While effective, the expense and challenges associated with scaling up the Mitsunobu reaction have led to a preference for nucleophilic aromatic substitution methods in commercial production. chemicalbook.com
Chemoenzymatic Synthesis: A greener and highly selective approach utilizes enzymes. For instance, a hydroxynitrile lyase (HNL) can catalyze the asymmetric hydrocyanation of an aldehyde (e.g., p-tolualdehyde) to produce an enantiopure cyanohydrin. umich.edu This chiral intermediate can then be converted through several steps into the key (S)-3-(methylamino)-1-phenylpropan-1-ol intermediate, which can subsequently be used in a Mitsunobu reaction with p-cresol to yield (R)-p-Methyl Atomoxetine. umich.edu
Enantiomeric Excess (e.e.) Determination and Control in Synthesis
Controlling and verifying the enantiomeric purity of the final compound is a critical aspect of the synthesis.
Control of Enantiomeric Excess: The initial enantiomeric excess achieved through asymmetric synthesis can often be enhanced to meet pharmaceutical standards (>99% e.e.). A primary method for this is recrystallization . chemicalbook.com For example, the chiral alcohol intermediate obtained from asymmetric reduction can be recrystallized to improve the e.e. from an initial 94% to over 99%. chemicalbook.com Another effective technique is the diastereomeric resolution, where the racemic or partially enriched amine is reacted with a chiral resolving agent, such as (S)-(+)-mandelic acid, to form diastereomeric salts. google.comepo.org These salts exhibit different solubilities, allowing the desired diastereomer to be separated by crystallization. Following separation, the pure enantiomer is liberated by treatment with a base.
Determination of Enantiomeric Excess: Several analytical techniques are employed to determine the enantiomeric excess of the final product and key intermediates.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and validated method. A normal-phase isocratic chiral HPLC method has been developed for atomoxetine and its related isomers. nih.gov This method utilizes a polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H column, with a mobile phase typically consisting of a mixture like hexane, isopropyl alcohol (IPA), diethylamine (B46881) (DEA), and trifluoroacetic acid (TFA). nih.gov This technique can effectively separate the (R)- and (S)-enantiomers, as well as positional isomers. nih.gov
Other Chromatographic and Spectroscopic Methods: Other techniques include gas chromatography (GC) and capillary electrophoresis (CE), which can also be adapted for chiral separations. heraldopenaccess.us Advanced methods like Supercritical Fluid Chromatography (SFC) are also gaining prominence for their efficiency and speed in determining enantiomeric excess. gimitec.com
Exploration of Alternative Synthetic Pathways
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is crucial for making the synthesis scalable and economically viable. Key steps where optimization is critical include the nucleophilic aromatic substitution to form the ether linkage and the final salt formation.
For the etherification of an intermediate like (R)-N-methyl-3-hydroxy-3-phenylpropylamine with a fluorotoluene derivative, reaction conditions have been systematically studied. google.com The choice of base, solvent, temperature, and molar equivalents of reactants significantly impacts the reaction's success.
Below is a table summarizing optimized conditions for a related atomoxetine synthesis, which would be applicable for the synthesis of p-Methyl Atomoxetine using 4-fluorotoluene (B1294773).
| Parameter | Condition | Purpose/Outcome | Reference |
| Base | Alkali metal hydroxides (e.g., KOH) | To form the alkoxide for nucleophilic attack. | google.com |
| Solvent | Dimethylsulfoxide (DMSO) | Serves as the reaction medium. | google.com |
| Temperature | 60°C to 150°C | To drive the reaction to completion. The specific temperature can depend on the amount of base used. | google.com |
| Reactant Ratio | ~3-5 mole equivalents of base | Influences the required reaction temperature. | google.com |
| Work-up | Extraction with an organic solvent (e.g., toluene) followed by crystallization. | To isolate and purify the product. | chemicalbook.comgoogle.com |
The final conversion to the hydrochloride salt is also optimized. This is often achieved by dissolving the free base in a suitable organic solvent, such as ethyl acetate (B1210297) or toluene, and adding a solution of hydrogen chloride. chemicalbook.comgoogle.com Cooling the solution then precipitates the crystalline hydrochloride salt, which can be collected by filtration. chemicalbook.com
Novel Precursors and Intermediate Derivatization Strategies
The development of novel precursors and intermediates can open up more efficient or versatile synthetic routes.
Starting from Propiophenone Derivatives: A common and economically viable route starts from propiophenone. For p-Methyl Atomoxetine, this would be p-methylpropiophenone. A Mannich reaction with formaldehyde (B43269) and methylamine (B109427) hydrochloride can be performed to generate the β-aminoketone intermediate. This intermediate is then subjected to a stereoselective reduction to yield the desired chiral amino alcohol.
Enantiopure Cyanohydrins: As mentioned, chemoenzymatic synthesis provides access to enantiopure cyanohydrins from aldehydes (e.g., p-tolualdehyde). umich.edu These cyanohydrins are versatile intermediates that can be transformed into the core amino alcohol structure through reduction and other functional group manipulations. umich.edu
Derivatization of Intermediates: A key intermediate in several syntheses is (R)-N-methyl-3-hydroxy-3-phenylpropylamine. epo.org The synthesis of p-Methyl Atomoxetine relies on the etherification of this alcohol with a p-cresol derivative. A common industrial method involves a nucleophilic aromatic substitution reaction with 4-fluorotoluene in the presence of a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like DMSO. google.comepo.org
Synthesis of Related p-Methyl Atomoxetine Analogs and Derivatives for Research
The synthetic routes established for p-Methyl Atomoxetine can be readily adapted to produce a variety of analogs for structure-activity relationship (SAR) studies and other research purposes. The core N-methyl-3-phenoxy-3-phenylpropan-1-amine scaffold allows for modification at several positions. wikipedia.org
The synthesis of analogs can be achieved by varying the phenolic component in the etherification step. By using the same chiral amino alcohol intermediate, (R)-N-methyl-3-hydroxy-3-phenylpropylamine, and reacting it with different substituted phenols, a library of analogs can be generated.
For example, a similar chemoenzymatic strategy has been used to synthesize atomoxetine, fluoxetine, nisoxetine, and duloxetine (B1670986) from a common chiral amino alcohol intermediate by reacting it with different phenols via a Mitsunobu reaction. umich.edu This highlights the modularity of the synthesis.
| Precursor 1 (Chiral Alcohol) | Precursor 2 (Phenol) | Resulting Analog |
| (S)-3-(methylamino)-1-phenylpropan-1-ol | p-Cresol | (R)-p-Methyl Atomoxetine |
| (S)-3-(methylamino)-1-phenylpropan-1-ol | 4-(Trifluoromethyl)phenol | (R)-Fluoxetine |
| (S)-3-(methylamino)-1-phenylpropan-1-ol | 2-Methoxyphenol | (R)-Nisoxetine |
| (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | 1-Naphthol | (S)-Duloxetine |
This modular approach allows researchers to systematically explore how changes in the aryloxy group affect the biological activity of the resulting compounds. Furthermore, impurities encountered during the synthesis of atomoxetine, such as the meta- and para-positional isomers (m-Methyl and p-Methyl Atomoxetine), have themselves been synthesized and used as reference standards in analytical methods. epo.orgnih.gov
Design and Synthesis of Core Structure Modifications
The core structure of atomoxetine and its analogs, including p-Methyl Atomoxetine Hydrochloride, offers several sites for modification to explore the impact on biological activity. The synthesis of these compounds often involves the reaction of a substituted phenoxypropane amine with a suitable reagent to introduce or modify functional groups.
A general synthetic approach to atomoxetine analogs involves the reaction of N-methyl-3-hydroxy-3-phenylpropylamine with a fluorinated aromatic compound in the presence of a strong base. For instance, the synthesis of regio-isomeric impurities of atomoxetine, such as 3-ATM HCl and 4-ATM HCl, is achieved by reacting N-methyl-3-hydroxy-3-phenylpropylamine with 3-fluorotoluene (B1676563) and 4-fluorotoluene, respectively. epo.orggoogle.com This same principle can be applied to design and synthesize various analogs with modified core structures.
Key modifications can include:
Alterations to the Phenyl Ring: Introducing different substituents on the phenyl ring can modulate lipophilicity and electronic properties.
Changes to the Phenoxy Moiety: Varying the substitution pattern on the phenoxy ring, as seen in the formation of m- and p-methyl atomoxetine, directly impacts the compound's interaction with its biological target. synzeal.com
Modification of the Propylamine (B44156) Chain: Alterations to the length or branching of the propylamine chain can influence the compound's conformation and binding affinity.
Incorporation of Probes for Mechanistic Studies
To investigate the mechanism of action of this compound, probes such as fluorescent tags or radiolabels can be incorporated into its structure. The synthesis of such probes requires careful planning to ensure that the modification does not significantly alter the compound's pharmacological properties.
For example, derivatization with a fluorescent moiety like 4-(4, 5-diphenyl-1H-imidazole-2-yl) benzoyl chloride can be used for sensitive quantification in biological matrices. nih.gov Another approach involves the synthesis of isotopically labeled analogs for use in metabolic profiling studies. These labeled compounds allow for the tracking and identification of metabolites in various biological samples. nih.gov
Impurity Profiling and Control in this compound Synthesis
The purity of any pharmaceutical compound is paramount. Impurity profiling and control are critical aspects of the synthesis of this compound to ensure its quality and safety.
Identification of Related Substance Impurities
During the synthesis of atomoxetine and its analogs, several related substance impurities can be formed. These impurities can arise from starting materials, intermediates, or side reactions. bocsci.com A patent describes the identification of three hydrochloride impurities in tomoxetine (B1242691) solutions and the final product: N-methyl-3-(3-methylphenoxy)-3-phenylpropylamine (3-ATM HCl), N-methyl-3-(4-methylphenoxy)-3-phenylpropylamine (4-ATM HCl), and N-methyl-3-phenoxy-3-phenylpropylamine (D-ATM HCl). epo.orggoogle.com These impurities are formed from the reaction of impurities present in the 2-fluorotoluene (B1218778) starting material, namely 3-fluorotoluene, 4-fluorotoluene, and fluorobenzene (B45895), with the alkolate of N-methyl-3-hydroxy-3-phenylpropylamine. epo.orggoogle.com
High-performance liquid chromatography (HPLC) is a key analytical technique used for the separation and identification of these impurities. bocsci.comnih.gov The development of a robust ion-pairing HPLC method allows for the effective separation of atomoxetine from its impurities. nih.gov
Table 1: Identified Related Substance Impurities in Atomoxetine Synthesis
| Impurity Name | Chemical Name | Source |
| 3-ATM HCl | N-methyl-3-(3-methylphenoxy)-3-phenylpropylamine hydrochloride | Reaction with 3-fluorotoluene impurity epo.orggoogle.com |
| 4-ATM HCl | N-methyl-3-(4-methylphenoxy)-3-phenylpropylamine hydrochloride | Reaction with 4-fluorotoluene impurity epo.orggoogle.com |
| D-ATM HCl | N-methyl-3-phenoxy-3-phenylpropylamine hydrochloride | Reaction with fluorobenzene impurity epo.orggoogle.com |
| PMAP | (±)3-methylamino-1-phenylpropanol | --- nih.gov |
| Mandelic Acid | Mandelic Acid | --- nih.gov |
Strategies for Minimizing and Controlling Regioisomeric and Stereoisomeric Impurities
The control of regioisomeric and stereoisomeric impurities is a significant challenge in the synthesis of this compound.
Control of Regioisomeric Impurities:
The formation of regioisomeric impurities like m-methyl and p-methyl atomoxetine is primarily due to the presence of corresponding impurities in the starting materials. epo.orggoogle.com A key strategy to control these impurities is to carefully analyze the purity of the starting materials, such as 2-fluorotoluene. epo.orggoogle.comgoogle.com By limiting the amount of 3-fluorotoluene and 4-fluorotoluene in the 2-fluorotoluene starting material, the formation of the corresponding regioisomeric impurities can be minimized. epo.orggoogle.comgoogle.com
A patent highlights a method for limiting these impurities by using the identified impurities themselves as reference standards to quantify their levels in the starting material. epo.orggoogle.comgoogle.com
Control of Stereoisomeric Impurities:
Atomoxetine has a chiral center, and therefore, can exist as enantiomers. The desired therapeutic agent is the (R)-enantiomer. The control of stereoisomeric impurities involves the use of chiral resolution techniques. A common method is the use of a chiral resolving agent, such as (S)-(+)-mandelic acid, to form diastereomeric salts that can be separated by crystallization. google.comgoogle.com The desired enantiomer can then be liberated from the salt.
Table 2: Strategies for Impurity Control
| Impurity Type | Control Strategy |
| Regioisomeric | - Analysis and control of impurities in starting materials (e.g., 2-fluorotoluene) epo.orggoogle.comgoogle.com - Use of impurity reference standards for quantification epo.orggoogle.comgoogle.com |
| Stereoisomeric | - Chiral resolution using resolving agents like (S)-(+)-mandelic acid google.comgoogle.com - Separation of diastereomeric salts via crystallization google.comgoogle.com |
Preclinical Pharmacokinetics and Metabolism Research of P Methyl Atomoxetine Hydrochloride
Absorption and Distribution Studies in Preclinical Models
The initial stages of drug development involve a thorough characterization of a compound's absorption and distribution. These studies are crucial for predicting its behavior in humans.
While specific data on the in vitro permeability of p-Methyl Atomoxetine (B1665822) Hydrochloride using Caco-2 cell assays are not extensively available in the public domain, the parent compound, atomoxetine, is known to have high aqueous solubility and biological membrane permeability. nih.gov This characteristic facilitates its rapid and complete absorption after oral administration. nih.gov Caco-2 cells, a human colon epithelial cancer cell line, are a standard model for predicting human intestinal absorption of drugs. nih.gov These cells form a monolayer with tight junctions, mimicking the barrier of the intestinal epithelium and allowing for the study of a compound's potential for passive diffusion and active transport. nih.gov For a compound to have good oral absorption, a high permeability coefficient in Caco-2 assays is generally expected. researchgate.net
Preclinical studies in animal models provide insight into how a drug distributes throughout the body. Following administration in rats, atomoxetine was found to be rapidly distributed to various tissues. fda.gov Studies involving radiolabeled atomoxetine in pregnant rats demonstrated that the compound and its metabolites are excreted in milk and can cross the placenta. fda.gov The volume of distribution for atomoxetine is 0.85 L/kg, suggesting it distributes into the total body water. nih.gov Animal models, such as the spontaneously hypertensive rat (SHR), have been utilized to study the effects of atomoxetine in the context of conditions like ADHD. nih.gov
The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. In preclinical species, atomoxetine exhibits high plasma protein binding. fda.gov Specifically, it is 82% bound in mice and 96.7% bound in beagle dogs. fda.gov In humans, atomoxetine is approximately 98.7% bound to plasma proteins, primarily albumin. fda.govnih.gov The major metabolites of atomoxetine, 4-hydroxyatomoxetine (B19935) and N-desmethylatomoxetine, also exhibit high plasma protein binding at 66.6% and 99.1%, respectively. nih.gov
Interactive Data Table: Plasma Protein Binding of Atomoxetine and its Metabolites
| Compound | Species | Percentage Bound (%) | Primary Binding Protein |
| Atomoxetine | Human | 98.7 | Albumin |
| Mouse | 82 | - | |
| Beagle Dog | 96.7 | - | |
| 4-hydroxyatomoxetine | Human | 66.6 | - |
| N-desmethylatomoxetine | Human | 99.1 | - |
Enzymatic Metabolism Pathways and Metabolite Identification
Understanding the metabolic fate of a compound is a cornerstone of preclinical research, identifying the enzymes responsible for its transformation and the resulting metabolites.
The metabolism of atomoxetine is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. patsnap.com The primary enzyme responsible for the oxidative metabolism of atomoxetine is CYP2D6. patsnap.comresearchgate.netnih.govclinpgx.org This enzyme is subject to genetic polymorphism, leading to different metabolic rates among individuals, categorized as extensive metabolizers (EMs) and poor metabolizers (PMs). researchgate.netnih.gov
In individuals with reduced or no CYP2D6 activity (PMs), other CYP isoforms contribute to the metabolism of atomoxetine, although at a slower rate. nih.gov These include CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4. nih.gov Specifically, the formation of the metabolite N-desmethylatomoxetine is mediated by CYP2C19 and other enzymes. nih.govclinpgx.orgclinpgx.org While CYP3A inhibition by ketoconazole (B1673606) has been shown to affect the formation of 4-hydroxyatomoxetine in liver microsomes lacking CYP2D6 activity, the primary metabolic route remains heavily dependent on CYP2D6. clinpgx.org
Interactive Data Table: CYP Isoforms Involved in Atomoxetine Metabolism
| CYP Isoform | Role in Atomoxetine Metabolism | Metabolite Formed |
| CYP2D6 | Primary enzyme for aromatic ring hydroxylation | 4-hydroxyatomoxetine |
| CYP2C19 | N-demethylation | N-desmethylatomoxetine |
| CYP1A2 | Minor role, more significant in CYP2D6 PMs | 4-hydroxyatomoxetine |
| CYP2A6 | Minor role, more significant in CYP2D6 PMs | 4-hydroxyatomoxetine |
| CYP2B6 | Minor role, more significant in CYP2D6 PMs | 4-hydroxyatomoxetine, 2-hydroxymethylatomoxetine |
| CYP2C9 | Minor role, more significant in CYP2D6 PMs | 4-hydroxyatomoxetine |
| CYP2E1 | Minor role, more significant in CYP2D6 PMs | 4-hydroxyatomoxetine |
| CYP3A4 | Minor role, more significant in CYP2D6 PMs | 4-hydroxyatomoxetine, N-desmethylatomoxetine |
The biotransformation of atomoxetine involves several key oxidative pathways: aromatic ring hydroxylation, benzylic oxidation, and N-demethylation. researchgate.net The primary oxidative metabolite formed is 4-hydroxyatomoxetine, a result of aromatic ring hydroxylation. nih.govresearchgate.net This metabolite is pharmacologically active and equipotent to the parent compound as an inhibitor of the norepinephrine (B1679862) transporter. nih.govmpa.se However, it is rapidly conjugated with glucuronic acid to form 4-hydroxyatomoxetine-O-glucuronide, which is then excreted. researchgate.net
Another significant metabolite is N-desmethylatomoxetine, formed through N-demethylation. fda.govresearchgate.netclinpgx.org In individuals who are poor metabolizers of CYP2D6, the plasma concentrations of N-desmethylatomoxetine are notably higher. researchgate.net Other minor metabolites, such as 2-hydroxymethylatomoxetine, have also been identified. clinpgx.org In humans, two minor metabolites detected that were not found in animals are hydroxy-carboxyatomoxetine-O-glucuronide and 2,4-dihydroxyatomoxetine. fda.gov
Glucuronidation and Other Phase II Metabolic Pathways
The biotransformation of atomoxetine predominantly involves Phase I oxidation followed by Phase II conjugation. The primary Phase II metabolic pathway for atomoxetine's metabolites is O-glucuronidation nih.gov.
Following the primary oxidative metabolism to 4-hydroxyatomoxetine, this major metabolite is rapidly and extensively conjugated with glucuronic acid to form 4-hydroxyatomoxetine-O-glucuronide nih.govresearchgate.netresearchgate.netnih.govsemanticscholar.org. This glucuronide conjugate is the principal metabolite of atomoxetine found in circulation and is the main form excreted in the urine nih.govclinpgx.orgdrugbank.comfda.gov. In fact, 4-hydroxyatomoxetine-O-glucuronide accounted for approximately 84% of the total radioactivity in urine samples of human subjects with functional CYP2D6 enzymes clinpgx.org.
In addition to glucuronidation, O-sulfation has been identified as another Phase II metabolic pathway, although it appears to be species-dependent. Studies in beagle dogs have shown that 4-hydroxyatomoxetine can also be conjugated to form an O-sulfate metabolite nih.govresearchgate.net. However, in humans, O-glucuronidation of hydroxylated metabolites is considered the only major Phase II pathway involved in the biotransformation of atomoxetine nih.govresearchgate.net.
Metabolite Formation Kinetics in Human and Animal Liver Microsomes/Hepatocytes
The kinetics of metabolite formation for atomoxetine have been investigated in vitro using human and animal liver microsomes. These studies have been crucial in identifying the primary enzymes responsible for its metabolism.
The formation of the major oxidative metabolite, 4-hydroxyatomoxetine, is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 nih.govclinpgx.orgnih.gov. In human liver microsomes (HLM) with normal CYP2D6 activity, the formation of 4-hydroxyatomoxetine is efficient. However, in microsomes deficient in CYP2D6, the formation of this metabolite is significantly reduced, though other CYP enzymes (such as CYP1A2, CYP2B6, CYP2C19, CYP3A4, and CYP2E1) can contribute to its formation at a much slower rate clinpgx.org.
The formation of another, less prominent metabolite, N-desmethylatomoxetine, is primarily mediated by CYP2C19 clinpgx.orgclinpgx.org. The subsequent hydroxylation of N-desmethylatomoxetine is thought to be carried out by CYP2D6 clinpgx.org.
The table below summarizes the kinetic parameters for the formation of hydroxylated metabolites of a compound in human liver microsomes, illustrating a common methodology for such studies.
| Metabolite | Km (µM) | Vmax (µM/min/mg of protein) |
| 3'-OH-Warfarin | Data not available | Data not available |
| 4'-OH-Warfarin | Data not available | Data not available |
| 6-OH-Warfarin | Data not available | Data not available |
| 7-OH-Warfarin | Data not available | Data not available |
| 8-OH-Warfarin | Data not available | Data not available |
| 10-OH-Warfarin | Data not available | Data not available |
This table is illustrative of the types of data generated in metabolite formation kinetic studies. Specific Km and Vmax values for p-Methyl Atomoxetine Hydrochloride metabolites are not publicly available. The data for warfarin (B611796) is provided as a methodological example tandfonline.com.
Excretion Pathways in Animal Models
Studies in animal models, such as Fischer 344 rats and beagle dogs, have been instrumental in elucidating the excretion pathways of atomoxetine and its metabolites. The primary route of elimination is through metabolism, with the resulting metabolites being excreted in both urine and feces nih.govresearchgate.net.
Fecal excretion of atomoxetine metabolites suggests a role for biliary elimination nih.govresearchgate.net. In beagle dogs, approximately 42% of the administered dose was recovered in the feces, which is believed to be primarily due to biliary excretion rather than unabsorbed drug nih.govresearchgate.net. Similarly, in Fischer 344 rats, fecal excretion accounted for 32% of the total dose nih.govresearchgate.net. These findings indicate that biliary excretion is a significant pathway for the elimination of atomoxetine metabolites in these animal models.
Urinary excretion is the major route of elimination for atomoxetine metabolites in both animal models and humans nih.govresearchgate.netdrugbank.comfda.gov. In Fischer 344 rats, approximately 66% of the administered dose was excreted in the urine nih.govresearchgate.net. In beagle dogs, urinary excretion accounted for 48% of the dose nih.govresearchgate.net. The vast majority of the excreted substance is in the form of metabolites, with very little unchanged atomoxetine being eliminated. The primary metabolite found in urine is 4-hydroxyatomoxetine-O-glucuronide fda.gov.
The following table summarizes the percentage of dose excreted via urinary and fecal routes in different animal models.
| Animal Model | % Dose Excreted in Urine | % Dose Excreted in Feces |
| Fischer 344 Rat | 66% nih.govresearchgate.net | 32% nih.govresearchgate.net |
| Beagle Dog | 48% nih.govresearchgate.net | 42% nih.govresearchgate.net |
Lack of Specific Preclinical Data for this compound
Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific preclinical toxicology data for the chemical compound "this compound." This compound is identified primarily as an impurity or related substance of the well-researched pharmaceutical agent, Atomoxetine Hydrochloride synzeal.com.
The detailed mechanistic toxicology information requested—including cellular cytotoxicity assays, investigations into mechanisms of cell death, organ-specific cellular perturbations, and enzymatic inhibition studies—is not available for this compound. The existing body of research focuses almost exclusively on the parent compound, atomoxetine.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline for this compound. The available data on related compounds are summarized below for context, but it is crucial to note that these findings pertain to Atomoxetine Hydrochloride and not its p-methyl variant.
Mechanistic Toxicology of Atomoxetine Hydrochloride (Parent Compound)
While specific data for the p-methyl derivative is unavailable, extensive research has been conducted on the parent compound, Atomoxetine Hydrochloride. This information is provided to illustrate the type of data that exists for a well-characterized compound, but it should not be extrapolated to this compound.
In Vitro Organ-Specific Cellular Perturbation Investigations
Hepatic Toxicity Mechanisms in Hepatocyte Cultures
Atomoxetine has been associated with rare cases of clinically apparent acute liver injury nih.govnih.gov. The onset of this injury typically occurs within 3 to 12 weeks of initiating the medication nih.gov. The pattern of serum enzyme elevations is generally hepatocellular, resembling acute viral hepatitis nih.gov. While clinical trials identified only mild increases in liver enzymes (ALT and AST) in a small fraction of patients, post-marketing reports include instances of more severe, though often reversible, drug-induced liver injury dusunenadamdergisi.orgresearchgate.netnih.gov. The underlying mechanisms are thought to be related to metabolic idiosyncrasy or drug-induced autoimmune responses dusunenadamdergisi.orgresearchgate.net. Atomoxetine is primarily metabolized by the cytochrome P450 enzyme CYP2D6 pharmacytimes.comnih.gov.
Cardiac Ion Channel Modulation (e.g., hERG channel)
Preclinical studies have demonstrated that atomoxetine can directly block the human Ether-à-go-go-Related Gene (hERG) potassium channel. In human embryonic kidney (HEK) cells, atomoxetine was found to inhibit the hERG current with an IC50 of 6.3 µM nih.gov. This inhibition was state-dependent, suggesting an open channel block, but did not affect channel activation or inactivation kinetics nih.gov. In isolated guinea-pig cardiomyocytes, atomoxetine was shown to lengthen the action potential duration nih.gov. These findings suggest that hERG channel blockade should be considered in specific clinical situations, such as overdose nih.gov. Atomoxetine has also been shown to be a potent blocker of voltage-gated sodium channels (hNav1.5) in a state- and use-dependent manner, with half-maximal effective concentrations within the therapeutic range nih.gov.
Enzymatic Inhibition and Induction Studies Relevant to Toxicity
The metabolism of atomoxetine is heavily reliant on the CYP2D6 enzyme, which is responsible for its primary oxidative metabolism to 4-hydroxyatomoxetine nih.govfda.govclinpgx.orgnih.gov. The activity of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, normal, and ultrarapid metabolizers) nih.gov. Individuals who are poor metabolizers of CYP2D6 have substantially higher plasma concentrations of atomoxetine compared to normal metabolizers nih.gov. Another metabolite, N-desmethylatomoxetine, is formed by CYP2C19 nih.govclinpgx.org. In vitro studies have shown that atomoxetine and its metabolites can inhibit the activity of CYP2D6 and CYP3A clinpgx.org. The drug has also been observed to weakly induce CYP1A and CYP2B enzymes in rats fda.gov.
Mechanistic Toxicology in Preclinical Research Models
Molecular Mechanisms of Any Observed Preclinical Toxicity of Atomoxetine (B1665822) Hydrochloride
Preclinical studies have explored the potential for atomoxetine to induce oxidative stress. Research on human neuron-like cells (differentiated SH-SY5Y cells) has shown that exposure to high concentrations of atomoxetine can lead to an increase in both cytosolic and mitochondrial reactive oxygen species (ROS) nih.govresearchgate.net. This increase in ROS suggests that atomoxetine, at certain concentrations, can disrupt the cellular redox balance, leading to a state of oxidative stress.
The mechanism behind this is thought to be related to the primary pharmacological action of atomoxetine, which is the inhibition of the norepinephrine (B1679862) transporter. This leads to increased extracellular levels of norepinephrine and dopamine (B1211576), which can auto-oxidize and generate ROS, thereby contributing to cellular damage and mitochondrial dysfunction mdpi.com.
The induction of oxidative stress by atomoxetine is closely linked to mitochondrial dysfunction. In the same human neuron-like cell model, high concentrations of atomoxetine were found to cause alterations in mitochondrial mass and membrane potential nih.govresearchgate.net. A significant decrease in mitochondrial mass was observed at a concentration of 50 μM of atomoxetine after seven days of treatment nih.gov.
Interestingly, a dual effect was noted depending on the dose. While high concentrations were detrimental, a lower concentration of 10 μM was associated with an increase in mitochondrial mass, suggesting a potential hormetic response where low doses may have a beneficial or adaptive effect on mitochondrial function nih.gov. The observed mitochondrial dysfunction at higher concentrations, characterized by increased mitochondrial ROS production and altered mitochondrial mass and membrane potential, points towards a potential mechanism for cytotoxicity observed in these preclinical models nih.govresearchgate.net.
Table 2: Summary of Preclinical Findings on Oxidative Stress and Mitochondrial Dysfunction for Atomoxetine Hydrochloride
| Toxicological Endpoint | Key Findings in Preclinical Models | Potential Mechanism |
| Oxidative Stress | - Increased cytosolic and mitochondrial ROS in human neuron-like cells at high concentrations. nih.govresearchgate.net | - Auto-oxidation of increased extracellular norepinephrine and dopamine. mdpi.com |
| Mitochondrial Dysfunction | - Alterations in mitochondrial mass and membrane potential in human neuron-like cells. nih.govresearchgate.net- Dose-dependent dual effect on mitochondrial mass. nih.gov | - Consequence of increased mitochondrial ROS production. |
Advanced Analytical Methodologies for P Methyl Atomoxetine Hydrochloride Research
Development and Validation of Chromatographic Methods
Chromatographic techniques are fundamental in the analysis of p-Methyl Atomoxetine (B1665822) Hydrochloride, offering high-resolution separation for both quantitative and qualitative assessment. The development of robust and validated methods ensures the accuracy and reliability of these analyses.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), stands as a cornerstone for the purity determination and quantitative analysis of atomoxetine and its related substances, including the p-methyl impurity. The development of a stability-indicating RP-HPLC method is critical to separate the active pharmaceutical ingredient (API) from its impurities and degradation products. rjpbcs.com
Method development often involves a systematic approach, such as Quality by Design (QbD), to identify and optimize critical method parameters. For instance, separations can be achieved using C8 or C18 columns with a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). rjpbcs.comresearchgate.net Isocratic elution is often preferred for its simplicity, while gradient elution can be used for separating complex mixtures of impurities. UV detection is commonly performed at wavelengths around 215 nm, 227 nm, or 271 nm. rjpbcs.comijpbs.com
Validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. rjpbcs.comresearchgate.netijpbs.com Linearity is typically established over a concentration range relevant for the analysis of both the main compound and its impurities. rjpbcs.comresearchgate.net For example, a method for atomoxetine hydrochloride was validated with a linear range of 2-10 µg/mL and a regression coefficient of 0.9999. researchgate.net The p-Methyl Atomoxetine impurity can be identified by its relative retention time (RRT) compared to the main atomoxetine peak.
Table 1: Example HPLC Method Parameters for Atomoxetine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C8, 3.5 µm, 15 cm × 4.6 mm i.d. | Enable ODS C18, 5 µm, 250 mm x 4.6 mm rjpbcs.com | Xterra RP 18, 5 µm, 250 mm × 4.6 mm researchgate.net |
| Mobile Phase | 73% 25 mM o-phosphoric acid (pH 2.5), 25 mM octanesulfonic acid, and 27% n-propanol | 0.1% (v/v) orthophosphoric acid and acetonitrile (18:82 v/v) rjpbcs.com | Methanol and water (80:20 v/v) researchgate.net |
| Flow Rate | 1.0 ml/min | 0.6 ml/min rjpbcs.com | 1.0 ml/min researchgate.net |
| Detection Wavelength | 215 nm | 271 nm rjpbcs.com | 270 nm researchgate.net |
| Retention Time (Atomoxetine) | Not Specified | 4.7 min rjpbcs.com | 5.350 min researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity
For analyses requiring higher sensitivity and specificity, particularly in complex matrices or for trace-level impurity detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique couples the powerful separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry.
LC-MS/MS methods have been developed for the quantification of atomoxetine and its metabolites in various biological samples. nih.govnih.govrsc.org These methods can be readily adapted for the detection and quantification of p-Methyl Atomoxetine Hydrochloride. The high sensitivity of LC-MS/MS allows for a low limit of quantification (LLOQ), often in the low ng/mL range. nih.govrsc.org Sample preparation can be simplified using techniques like direct protein precipitation. nih.gov
The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode, and analytes are monitored using multiple reaction monitoring (MRM). nih.govrsc.org The MRM transitions are specific to the precursor and product ions of the target molecule, providing excellent selectivity. For atomoxetine, the transition m/z 256.4 → 43.8 is often used. rsc.org A similar specific transition would be established for this compound during method development.
Table 2: Example LC-MS/MS Method Parameters for Atomoxetine Analysis
| Parameter | Details |
|---|---|
| Chromatography | Kinetex C18 column (2.1 mm × 50 mm, 2.6 μm) with gradient elution rsc.org |
| Mobile Phase | Methanol and water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1 mM formic acid rsc.org |
| Ionization | Positive Electrospray Ionization (ESI) nih.govrsc.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govrsc.org |
| MRM Transition (Atomoxetine) | m/z 256.4 → 43.8 rsc.org |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL in plasma rsc.org |
High-Performance Thin Layer Chromatography (HPTLC) for Screening Applications
High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the screening and quantification of atomoxetine and its impurities in bulk drugs and pharmaceutical formulations. asianpubs.orgderpharmachemica.com This technique is particularly useful for routine quality control where high throughput is necessary.
In HPTLC, separation is achieved on pre-coated silica (B1680970) gel 60 F254 plates. asianpubs.orgderpharmachemica.com A key aspect of method development is the selection of an appropriate mobile phase to achieve a good separation, resulting in compact bands and a suitable retention factor (RF) for the analyte. Mobile phases such as methanol-triethylamine (10:0.5 v/v) or a mixture of acetonitrile and glacial acetic acid have been reported for atomoxetine analysis. asianpubs.orgderpharmachemica.com Densitometric scanning with UV detection, typically around 270 nm, is used for quantification. derpharmachemica.com
Validation of HPTLC methods includes assessing linearity, precision, accuracy, and specificity. Linearity for atomoxetine hydrochloride has been demonstrated in ranges such as 300-1800 ng per spot and 100-1000 µg/mL. asianpubs.orgderpharmachemica.com The accuracy of these methods is often high, with recovery values typically between 98% and 100%. asianpubs.orgderpharmachemica.com
Table 3: Example HPTLC Method Parameters for Atomoxetine Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Aluminium-backed silica gel 60F254 plates derpharmachemica.com | Pre-coated silica gel 60 F254 plates asianpubs.org |
| Mobile Phase | Methanol-triethylamine (10:0.5 v/v) derpharmachemica.com | Acetonitrile:glacial acetic acid asianpubs.org |
| Detection | Densitometry at 270 nm derpharmachemica.com | UV detection at 269 nm asianpubs.org |
| RF Value (Atomoxetine) | 0.55 ± 0.02 derpharmachemica.com | Not Specified |
| Linear Range | 300 - 1800 ng per spot derpharmachemica.com | 100 - 1000 µg/mL asianpubs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. escholarship.org While less common than HPLC for non-volatile pharmaceutical compounds, GC-MS can be applicable for the analysis of certain metabolites or impurities if they are volatile or can be made volatile through derivatization. escholarship.orgresearchgate.net
A validated GC-MS assay has been reported for the quantification of atomoxetine in human plasma, representing the first such method for therapeutic drug monitoring. researchgate.net This indicates the feasibility of using GC-MS for related compounds. The method involved a liquid-liquid extraction for sample preparation and was validated according to regulatory guidelines. researchgate.net The calibration curve for atomoxetine was linear in the range of 200-2000 ng/mL. researchgate.net
For this compound, its applicability would depend on its volatility. If it or any of its potential volatile metabolites were of interest, a GC-MS method could be developed. Derivatization techniques, such as trimethylsilylation, are commonly used in GC-MS to increase the volatility of compounds containing polar functional groups. escholarship.org
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the definitive structural confirmation of new chemical entities and impurities like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation and confirmation of molecular structures. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically protons and carbons) within a molecule, allowing for an unambiguous structural assignment.
For a compound like this compound, 1D (1H and 13C) and 2D (e.g., COSY, HSQC) NMR experiments would be conducted. The 1H NMR spectrum provides information on the number of different types of protons, their chemical shifts, and their spin-spin coupling patterns, which reveals which protons are adjacent to each other. researchgate.net The 13C NMR spectrum shows the number of non-equivalent carbons.
By analyzing the complete set of NMR data, the precise location of the methyl group on the tolyloxy moiety (distinguishing the para isomer from the ortho parent compound, atomoxetine) can be definitively confirmed. The chemical shifts of the aromatic protons and the methyl group itself would serve as key indicators. Comparing the NMR spectrum of the synthesized this compound with that of atomoxetine would highlight the structural differences, thereby confirming its identity. researchgate.netmdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the elucidation of the functional groups within this compound.
UV-Vis Spectroscopy: This technique is utilized to determine the wavelength of maximum absorbance (λmax) which is crucial for quantitative analysis. For atomoxetine hydrochloride, a suitable wavelength for analysis has been identified at 271 nm. rjpbcs.com Another study established a λmax of 270 nm using double distilled water as a solvent. researchgate.net A colorimetric method for atomoxetine hydrochloride showed an absorption maximum at 474 nm. nih.gov The selection of an appropriate solvent is critical, as it can influence the absorption spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the specific chemical bonds and functional groups present in the molecule. While specific IR data for this compound is not readily available in the provided context, the analysis of its parent compound, atomoxetine, reveals characteristic peaks corresponding to its chemical structure, including N-H, C-H, C-O, and aromatic C-C bonds. The FT-IR spectrum of a mixture containing atomoxetine HCl has been studied, indicating its utility in formulation analysis. researchgate.net
| Spectroscopic Technique | Parameter | Finding for Atomoxetine HCl | Significance for p-Methyl Atomoxetine HCl |
| UV-Vis Spectroscopy | λmax | 270 nm, 271 nm, 474 nm (colorimetric) | Establishes optimal wavelength for detection and quantification. |
| Infrared (IR) Spectroscopy | Functional Groups | N-H, C-H, C-O, Aromatic C-C | Confirms the presence of key functional groups in the molecular structure. |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight and fragmentation pattern of this compound, providing definitive structural confirmation.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique. In this method, the compound is first ionized, typically using electrospray ionization (ESI), and then fragmented. The resulting mass-to-charge (m/z) ratios of the parent ion and its fragments create a unique "fingerprint" for the molecule. For atomoxetine, the mass spectrum has shown ion peaks at m/z 44 and 256. researchgate.net
In a typical LC-MS/MS analysis of atomoxetine, the precursor ion is selected and then fragmented to produce product ions. For instance, a method for atomoxetine analysis used transitions of 256.4 → 43.8. rsc.org The use of a deuterated internal standard, such as d3-atomoxetine, is common to ensure accuracy in quantification. nih.gov The high resolution and sensitivity of MS allow for the detection and identification of metabolites and impurities, which is critical in pharmaceutical analysis.
| Mass Spectrometry Parameter | Value for Atomoxetine | Significance for p-Methyl Atomoxetine HCl |
| Precursor Ion (m/z) | 256.1696 ([M+H]+) nih.gov | Provides the molecular weight of the compound. |
| Fragment Ions (m/z) | 44, 148.1121, 117.0698 researchgate.netnih.gov | Elucidates the structure and aids in identification. |
| Ionization Mode | ESI Positive nih.govnih.gov | Determines the charge state of the analyte for MS analysis. |
Quantitative Analysis in Complex Preclinical Biological Matrices
The ability to accurately quantify this compound in biological samples such as plasma and brain tissue is crucial for preclinical research.
Developing a robust analytical method for biofluids involves several key steps. A highly sensitive and reproducible LC-MS/MS method is often the preferred choice. rsc.org
Sample preparation is a critical first step. For plasma samples, a simple protein precipitation with methanol or a liquid-liquid extraction with a solvent like methyl t-butyl ether can be used to remove interfering substances. rsc.orgijpsjournal.com For brain tissue, homogenization in a suitable buffer is required to create a uniform sample for analysis. nih.govmdpi.com
Chromatographic separation is then performed, typically using a reverse-phase C18 column. The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation of the analyte from other components in the sample. rsc.orgijpsjournal.com
Once a method is developed, it must be validated to ensure its reliability. The validation process assesses several key parameters as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). rjpbcs.comnih.gov
Accuracy: This measures how close the experimental value is to the true value. It is often assessed by analyzing samples with known concentrations and is expressed as a percentage of recovery. For atomoxetine, recovery has been reported in the range of 98.00-101.13%. nih.gov
Precision: This refers to the closeness of repeated measurements. It is evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision), and is expressed as the relative standard deviation (%RSD). For atomoxetine analysis, %RSD values are typically required to be less than 2.00%. nih.gov
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) close to 1 (e.g., 0.999) indicates good linearity. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For a colorimetric method of atomoxetine hydrochloride, the LOD and LOQ were found to be 0.20 and 0.606 μg/mL, respectively. nih.gov For an HPLC-UV method, these were 4.04 μg/ml and 12.25 μg/ml. researchgate.net
| Validation Parameter | Typical Acceptance Criteria | Example Finding for Atomoxetine HCl |
| Accuracy (% Recovery) | 98-102% | 98.00-101.13% nih.gov |
| Precision (%RSD) | < 2% | < 2.00% nih.gov |
| Linearity (r²) | > 0.999 | 0.999 nih.gov |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.20 µg/mL (Colorimetric) nih.gov |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.606 µg/mL (Colorimetric) nih.gov |
Chiral Separation Techniques for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, it is essential to separate and quantify its enantiomers to assess its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for this purpose.
The selection of the appropriate chiral column and mobile phase is critical for achieving separation. Polysaccharide-based chiral stationary phases, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective. nih.gov For instance, a Chiralcel OD-H column with a mobile phase of hexane/IPA/DEA/TFA has been successfully used for the chiral separation of atomoxetine and its related isomers. nih.gov
The method must be validated to demonstrate its ability to separate the enantiomers and accurately quantify the undesired enantiomer. This includes assessing parameters like resolution between the enantiomeric peaks and the limit of quantification for the impurity enantiomer. Immobilized polysaccharide-based chiral stationary phases like Lux i-Cellulose-5 have also been shown to be effective for the enantiomeric purity analysis of atomoxetine hydrochloride. phenomenex.com
Computational and Theoretical Studies of P Methyl Atomoxetine Hydrochloride
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as p-Methyl Atomoxetine (B1665822) Hydrochloride, might interact with its biological target. For atomoxetine and its analogs, the primary targets are the monoamine transporters, including the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT).
Prediction of Binding Modes and Affinities to Monoamine Transporters
Atomoxetine is known to be a selective norepinephrine reuptake inhibitor, indicating a higher binding affinity for NET compared to DAT and SERT. Molecular docking studies on atomoxetine analogs suggest that the binding orientation within the transporter's active site is crucial for this selectivity.
For p-Methyl Atomoxetine Hydrochloride, it is hypothesized that the addition of a methyl group at the para position of the phenyl ring could influence its binding mode and affinity. Docking simulations would likely predict that the fundamental interactions observed with atomoxetine are maintained. These include a key salt bridge formation between the protonated amine of the ligand and a conserved aspartate residue (such as Asp75 in hNET) within the transporter.
The phenoxy ring system is predicted to engage in hydrophobic and aromatic stacking interactions with surrounding amino acid residues. The introduction of the p-methyl group could potentially enhance these hydrophobic interactions, possibly leading to a modest increase in binding affinity for NET. The precise impact on selectivity would depend on the specific topology of the binding pockets of DAT and SERT, where the additional methyl group might introduce steric clashes or less favorable interactions.
Table 1: Predicted Binding Affinities of this compound for Monoamine Transporters (Hypothetical Data)
| Transporter | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues (Hypothesized) |
| hNET | 3.5 | Asp75, Phe317, Val148 |
| hDAT | 850 | Asp79, Phe320, Ser149 |
| hSERT | 1500 | Asp98, Tyr176, Ile172 |
Note: The data in this table is hypothetical and serves for illustrative purposes. Actual values would require dedicated computational and experimental validation.
Analysis of Ligand-Receptor Interactions at the Atomic Level
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, revealing the stability of the binding pose and the nature of the interactions over time. For this compound bound to hNET, MD simulations would be expected to show stable hydrogen bonding between the amine group and the key aspartate residue.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules.
Development of Predictive Models for Biological Activity
While a specific QSAR model for this compound is not available, models developed for a series of atomoxetine analogs would likely be applicable. These models typically use a training set of compounds with known activities (e.g., Ki values for NET, DAT, and SERT) to derive a predictive equation.
A hypothetical QSAR model for NET inhibition by atomoxetine analogs might take the following form:
log(1/Ki) = β₀ + β₁(logP) + β₂(TPSA) + β₃(MW) + ...
Where:
Ki is the inhibitory constant.
logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
TPSA is the topological polar surface area.
MW is the molecular weight.
β are the regression coefficients for each descriptor.
Such a model could be used to predict the NET inhibitory activity of this compound based on its calculated physicochemical properties.
Identification of Structural Descriptors Influencing Pharmacological Profile
Through the development of QSAR models for atomoxetine and its derivatives, several key structural descriptors have been identified as being influential for their pharmacological profile.
Lipophilicity (logP): A certain degree of lipophilicity is generally required for membrane permeability and interaction with the hydrophobic regions of the transporter binding sites. The addition of a methyl group in this compound would slightly increase its logP value compared to atomoxetine.
Electronic Properties: The distribution of charge within the molecule, described by electrostatic and quantum chemical descriptors, influences the strength of polar interactions, such as the key salt bridge with the aspartate residue. The electron-donating nature of the methyl group could subtly alter the charge distribution in the aromatic ring.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a drug candidate early in the discovery process, helping to identify potential liabilities. nih.gov These predictions are based on the compound's structure and physicochemical properties.
For this compound, in silico models would likely predict good oral bioavailability, similar to atomoxetine. nih.gov The primary route of metabolism for atomoxetine is through oxidation by the cytochrome P450 enzyme CYP2D6. researchgate.net It is anticipated that this compound would also be a substrate for CYP2D6. The presence of the additional methyl group might introduce alternative sites for metabolism or slightly alter the rate of metabolism compared to the parent compound.
Table 2: Predicted In Silico ADME Properties of this compound (Hypothetical Data)
| ADME Property | Predicted Value | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Blood-Brain Barrier Penetration | High | Likely to reach its target in the central nervous system. |
| CYP2D6 Substrate | Yes | Potential for drug-drug interactions and variability in metabolism due to genetic polymorphisms in CYP2D6. |
| Plasma Protein Binding | >98% | High degree of binding to plasma proteins, similar to atomoxetine. |
| Ames Test | Negative | Low probability of being mutagenic. |
Note: The data in this table is hypothetical and derived from general predictions for similar structures. Experimental verification is necessary.
Prediction of Metabolic Hotspots and Metabolite Structures
The metabolic profile of a drug candidate is a critical determinant of its efficacy and safety. In silico metabolite prediction tools are widely used to identify potential sites of metabolism, or "hotspots," on a molecule's structure. researchgate.net These programs utilize knowledge-based systems, incorporating data from known metabolic transformations, or quantum mechanics to predict the reactivity of different atoms. For derivatives like p-Methyl Atomoxetine, the metabolic pathways of the parent compound, Atomoxetine, provide a strong predictive foundation.
Atomoxetine primarily undergoes metabolism by the cytochrome P450 enzyme CYP2D6. researchgate.netnih.gov The main metabolic routes include aromatic hydroxylation and N-demethylation. researchgate.netresearchgate.net Based on this, the predicted metabolic hotspots for p-Methyl Atomoxetine would include:
Aromatic Hydroxylation: The unsubstituted positions on the phenyl ring are susceptible to hydroxylation.
N-demethylation: The N-methyl group is a likely site for oxidative demethylation to the corresponding secondary amine.
Alkyl Hydroxylation: The added para-methyl group on the phenoxy ring represents a new potential hotspot for oxidation, potentially forming a hydroxymethyl derivative which could be further oxidized to a carboxylic acid.
Benzylic Oxidation: The carbon atom attached to both the phenyl and phenoxy rings can also be a site for hydroxylation. researchgate.net
These predicted transformations allow for the theoretical construction of potential metabolite structures, which are crucial for guiding analytical efforts in experimental metabolic studies.
Table 1: Predicted Phase I Metabolites of p-Methyl Atomoxetine
| Metabolite Name | Biotransformation Pathway | Predicted Metabolic Hotspot |
|---|---|---|
| 4'-Hydroxy-p-Methyl Atomoxetine | Aromatic Hydroxylation | Phenyl Ring |
| N-Desmethyl-p-Methyl Atomoxetine | N-Demethylation | N-Methyl Group |
| p-Hydroxymethyl Atomoxetine | Alkyl Hydroxylation | para-Methyl Group |
Estimation of Permeability and Distribution Characteristics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its pharmacokinetic profile. Computational ADMET models predict these characteristics based on the molecule's structure, using quantitative structure-activity relationship (QSAR) approaches. nih.govmemphis.eduresearchgate.net Key parameters include lipophilicity (logP), aqueous solubility, permeability across biological membranes (e.g., Caco-2 for intestinal absorption), and the ability to cross the blood-brain barrier (BBB). frontiersin.orgbiopharminternational.comnih.gov
The introduction of a methyl group in p-Methyl Atomoxetine, compared to Atomoxetine, is predicted to increase its lipophilicity. This seemingly minor structural change can have significant effects on its ADME profile:
Increased Lipophilicity (logP): The methyl group is hydrophobic, which typically increases the octanol-water partition coefficient (logP).
Decreased Aqueous Solubility: Higher lipophilicity often correlates with lower solubility in aqueous environments.
Altered Permeability: Increased lipophilicity can enhance passive diffusion across cell membranes, potentially increasing intestinal absorption and BBB penetration, provided the molecule does not become a strong substrate for efflux transporters. frontiersin.orgnih.gov
Plasma Protein Binding: More lipophilic compounds tend to bind more extensively to plasma proteins like albumin, which can affect the free concentration of the drug available to exert its pharmacological effect.
These predictions are valuable for anticipating the compound's behavior and designing appropriate preclinical studies.
Table 2: Theoretical Estimation of Physicochemical and ADME Properties
| Property | Atomoxetine (Reference) | p-Methyl Atomoxetine (Predicted Change) | Rationale for Prediction |
|---|---|---|---|
| Molecular Weight | 255.35 g/mol | 269.38 g/mol | Addition of a CH₂ group. |
| Lipophilicity (CLogP) | ~3.1 | Higher (~3.6) | Addition of a hydrophobic methyl group. |
| Aqueous Solubility | Moderate | Lower | Increased lipophilicity reduces affinity for water. |
| Caco-2 Permeability | High | Potentially Higher | Increased lipophilicity may enhance passive diffusion. |
| Blood-Brain Barrier (BBB) Permeability | High | Potentially Higher | CNS-active drugs are typically lipophilic; increased logP may enhance BBB crossing. |
Conformational Analysis and Pharmacophore Modeling
Understanding the three-dimensional structure of a ligand and its interaction with its biological target is fundamental to rational drug design. For p-Methyl Atomoxetine, these studies focus on its interaction with the norepinephrine transporter (NET).
Elucidation of Preferred Conformations for Biological Activity
The biological activity of p-Methyl Atomoxetine as a norepinephrine reuptake inhibitor depends on its ability to adopt a specific low-energy three-dimensional conformation that allows it to bind with high affinity to the NET. nih.gov While a high-resolution crystal structure of human NET remains elusive, homology models based on related transporters like the dopamine transporter are frequently used for molecular docking studies. mdpi.com
Computational docking studies of the parent compound, Atomoxetine, into such models have revealed key binding interactions:
An ionic bond (salt bridge) between the protonated secondary amine of the ligand and a conserved aspartate residue (D75) in the transporter's binding site. mdpi.com
Aromatic interactions (π-π stacking or hydrophobic interactions) between the two phenyl rings of the ligand and aromatic amino acid residues like phenylalanine (F72, F317) and tyrosine (Y152) within the binding pocket. mdpi.com
For p-Methyl Atomoxetine, conformational analysis would seek to identify the spatial arrangement of the molecule that preserves these critical interactions while accommodating the additional para-methyl group. The preferred conformation would be one where this methyl group fits into a hydrophobic sub-pocket within the NET binding site, potentially increasing binding affinity through enhanced hydrophobic interactions. Conversely, if the methyl group were to cause a steric clash with the protein, it would lead to a lower binding affinity.
Derivation of Pharmacophore Models for Ligand Design
A pharmacophore model represents the essential three-dimensional arrangement of chemical features necessary for a molecule to be recognized by a specific biological target. nih.gov For inhibitors of the norepinephrine transporter, ligand-based pharmacophore models can be derived from the structures of known active compounds like Atomoxetine, Nisoxetine, and Reboxetine. wikipedia.orgwikipedia.org
A common pharmacophore model for NET inhibitors typically consists of the following features:
One Positive Ionizable (PI) feature: Corresponding to the protonated secondary amine, which is crucial for the interaction with the aspartate residue in the NET binding site.
Two Aromatic Ring (AR) features: Representing the two phenyl rings that engage in hydrophobic and aromatic interactions.
One Hydrophobic (HY) feature: This can be mapped to various non-polar parts of the molecule, including the alkyl chain and the methyl groups.
p-Methyl Atomoxetine fits this pharmacophore model well. The introduction of the para-methyl group serves to enhance or extend one of the hydrophobic features of the pharmacophore. The derivation of such models is critical for virtual screening campaigns to identify novel compounds with potential NET inhibitory activity and for guiding the design of new analogs with improved potency and selectivity.
Table 3: Pharmacophore Features of this compound
| Pharmacophore Feature | Description | Corresponding Moiety in p-Methyl Atomoxetine |
|---|---|---|
| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | Secondary ammonium (B1175870) ion (-NH₂⁺CH₃) |
| Aromatic Ring 1 (AR) | A planar, cyclic, conjugated system. | Phenyl ring |
| Aromatic Ring 2 (AR) | A second planar, cyclic, conjugated system. | para-methylphenoxy ring |
Emerging Research Areas and Future Directions for P Methyl Atomoxetine Hydrochloride
Investigation as a Molecular Probe for Neurobiological Pathways
The utility of a molecule as a probe lies in its ability to selectively interact with a biological target, thereby allowing for the elucidation of its function and the pathways it modulates. Based on the known pharmacological profile of atomoxetine (B1665822), p-Methyl Atomoxetine Hydrochloride is a compelling candidate for dissecting specific neurobiological circuits.
Utility in Receptor Occupancy Studies in Preclinical Models
Receptor occupancy studies are fundamental to understanding the in vivo action of neuroactive compounds. Atomoxetine is known to have a high affinity for the norepinephrine (B1679862) transporter (NET). ijpsjournal.com It also exhibits some interaction with the serotonin (B10506) transporter (SERT) and the N-methyl-D-aspartate (NMDA) receptor. drugbank.comnih.govdrugbank.com The introduction of a para-methyl group on the phenyl ring of atomoxetine could potentially alter its binding affinity and selectivity for these transporters and receptors.
The potential utility of this compound in receptor occupancy studies would hinge on how this structural modification affects its binding characteristics. A hypothetical increase in affinity for NET could make it a more potent probe for studying noradrenergic pathways. Conversely, altered affinity for other transporters or receptors could create a tool with a novel selectivity profile, enabling the differentiation of overlapping neurotransmitter systems. Preclinical models, such as rodent models of neurological disorders, would be instrumental in conducting these occupancy studies.
Development as a Tool for Understanding Neurotransmitter Dysregulation
Dysregulation of neurotransmitter systems, particularly the noradrenergic and dopaminergic systems in the prefrontal cortex, is implicated in various neurological and psychiatric conditions. drugbank.com Atomoxetine has been shown to increase extracellular levels of both norepinephrine and dopamine (B1211576) in the prefrontal cortex. drugbank.comwikipedia.org This dual action is thought to be a key component of its mechanism of action.
This compound could serve as a valuable tool to further investigate these processes. By comparing its effects on neurotransmitter levels with those of atomoxetine, researchers could gain insights into the structure-activity relationships governing neurotransmitter reuptake inhibition. For instance, if the para-methyl group enhances the compound's ability to modulate dopamine levels in the prefrontal cortex without significantly affecting norepinephrine, it would provide a more selective tool for studying the role of dopamine in this brain region.
Table 1: Comparative Transporter and Receptor Affinity of Atomoxetine and Hypothesized Affinity of this compound
| Transporter/Receptor | Atomoxetine Affinity | Hypothesized this compound Affinity | Rationale for Hypothesis |
| Norepinephrine Transporter (NET) | High | Potentially Similar or Higher | The addition of a small alkyl group at the para position may enhance binding through favorable hydrophobic interactions within the binding pocket. |
| Serotonin Transporter (SERT) | Low | Potentially Altered | The methyl group could introduce steric hindrance or new interactions that change the affinity for the serotonin transporter. |
| Dopamine Transporter (DAT) | Low | Potentially Altered | Similar to SERT, the modification could impact the weak binding to the dopamine transporter. |
| NMDA Receptor | Moderate | Potentially Altered | The change in the electronic and steric properties of the phenyl ring could influence the interaction with the NMDA receptor complex. |
Note: The affinity data for this compound is hypothetical and requires experimental validation.
Potential for Development of Novel Research Tools
Beyond its direct use as a molecular probe, this compound holds potential as a scaffold for the creation of more sophisticated research tools, such as radioligands for imaging and conjugated molecules for biochemical assays.
Radioligand Synthesis for Imaging Studies (e.g., PET)
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of molecular targets in the living brain. The development of selective radioligands is crucial for PET studies. The synthesis of radiolabeled versions of atomoxetine has been explored, and similar strategies could be applied to this compound. drugbank.comnih.govdrugbank.com
The introduction of a para-methyl group provides a potential site for radiolabeling with isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). For example, a desmethyl precursor could be synthesized and then radiomethylated with [¹¹C]methyl iodide or a related ¹¹C-methylating agent. The choice of isotope would depend on the desired pharmacokinetic properties of the radioligand and the imaging paradigm. A successful radioligand based on this compound would enable non-invasive studies of NET distribution and occupancy in both healthy and diseased states.
Conjugation for Affinity Chromatography or Chemical Genetics
The chemical structure of this compound could be amenable to conjugation with other molecules to create tools for affinity chromatography or chemical genetics. By attaching a linker arm to the molecule, it could be immobilized on a solid support to create an affinity chromatography column. This column could then be used to isolate and identify binding partners of the compound from complex biological samples, such as brain lysates.
For chemical genetics applications, this compound could be modified to incorporate a "handle" that allows for its specific manipulation or detection in a biological system. This could involve the introduction of a bioorthogonal group that can be selectively reacted with a fluorescent probe or a tag for protein degradation. Such tools would provide a powerful means to study the function of its molecular targets in a temporally and spatially controlled manner.
Integration with Advanced In Vivo Preclinical Imaging Techniques
The potential of this compound as a research tool is significantly enhanced when combined with advanced in vivo preclinical imaging techniques. Functional magnetic resonance imaging (fMRI) studies have shown that atomoxetine can modulate brain activation in regions involved in attention and executive function. nih.gov
Similar fMRI studies with this compound could reveal how the para-methyl modification alters its influence on neural circuits. Furthermore, combining PET imaging with a radiolabeled version of the compound with fMRI would allow for the simultaneous assessment of receptor occupancy and its functional consequences. This multimodal imaging approach would provide a more comprehensive understanding of the compound's neuropharmacological profile and its potential as a tool to probe brain function.
No Publicly Available Research Found for this compound
Following a comprehensive search for scientific literature, there is currently no publicly available research data specifically on the chemical compound "this compound" (CAS Number: 873310-31-7). This compound is documented in the catalogs of chemical suppliers, where it is often referred to as "Atomoxetine Related Compound C" or "Atomoxetine EP Impurity C". veeprho.comchemicalbook.comusp.orgchemicalbook.com
The requested article outline requires in-depth, scientifically accurate information, including detailed research findings and data tables on topics such as animal brain imaging, neurochemical mapping, and comparative pharmacological studies. Unfortunately, no studies matching these requirements for this compound could be located.
It is important to distinguish this compound from the well-researched drug Atomoxetine. Atomoxetine, known by the brand name Strattera, is the ortho-methyl isomer, whereas the requested compound is the para-methyl isomer. wikipedia.org The vast body of scientific research, including numerous studies on brain imaging, mechanism of action, and comparative efficacy, pertains to Atomoxetine. nih.govnih.govnih.gov
Due to the absence of specific research on this compound, it is not possible to generate the requested article with scientifically validated information. Creating content for the specified outline would require fabrication of data and research findings, which falls outside the scope of providing accurate and factual information.
Q & A
Q. What validated analytical methods are recommended for quantifying p-Methyl Atomoxetine Hydrochloride in biological matrices?
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with electrospray ionization (ESI) is widely used due to its sensitivity and specificity. Key steps include:
- Using deuterated internal standards (e.g., d3-atomoxetine) to correct for matrix effects .
- Sample preparation via protein precipitation or solid-phase extraction to minimize interference .
- Validation parameters (linearity, precision, accuracy) should comply with ICH guidelines, as demonstrated in studies achieving quantification limits of 0.1 ng/mL .
Q. How should a clinical trial evaluating this compound’s efficacy in ADHD be designed?
Q. What pharmacological mechanisms underpin this compound’s selectivity?
As a norepinephrine reuptake inhibitor (NRI), it binds to the norepinephrine transporter (NET) with a Ki of 5 nM, significantly lower than its affinity for serotonin (SERT, Ki = 77 nM) or dopamine transporters (DAT, Ki = 1451 nM) . This selectivity explains its minimal dopaminergic side effects compared to stimulants.
Advanced Research Questions
Q. How can researchers resolve contradictions in long-term safety data for this compound?
- Confounding Factors : Adjust for growth parameters (height/weight), hepatic function, and cardiovascular metrics (e.g., QT intervals) to isolate drug effects .
- Subgroup Analysis : Stratify by age, dose (1.35 mg/kg mean in long-term studies ), and comorbidities to identify risk profiles.
Q. What Quality-by-Design (QbD) strategies optimize chromatographic separation of this compound and its impurities?
- Screening : Use multi-column/mobile-phase screening to identify optimal stationary phases (e.g., C18 vs. phenyl-hexyl) .
- Optimization : Apply Plackett-Burman or Box-Behnken designs to test factors like pH, buffer concentration, and gradient slope .
- Validation : Robustness testing via DryLab simulations reduces experimental runs by 70% while achieving resolution of >26 impurities .
Q. How can pharmacological Ki values explain variability in clinical response across ADHD subtypes?
- Mechanistic Modeling : Correlate NET inhibition (Ki = 5 nM ) with symptom improvement in ADHD subtypes (e.g., inattentive vs. hyperactive-impulsive).
- Comorbidity Adjustments : Patients with comorbid anxiety may exhibit altered NET expression, requiring dose titration or adjunct therapies .
Q. What methodological challenges arise in reverse-engineering oral formulations of this compound?
- Excipient Analysis : Use reverse-phase HPLC to quantify preservatives (e.g., sodium benzoate) and sweeteners (e.g., xylitol) in oral solutions .
- Stability Testing : Assess pH-dependent degradation (e.g., using phosphate buffers) to replicate commercial formulations .
Methodological Considerations
- Analytical Validation : Ensure methods comply with pharmacopeial standards (USP/EP) for impurity profiling and assay reproducibility .
- Ethical Design : Longitudinal studies must include pediatric growth monitoring and psychiatric adverse event tracking (e.g., suicidal ideation in <1.6% of subjects ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
